Coumarin deriv

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

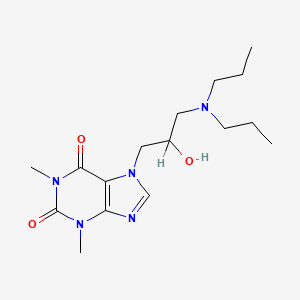

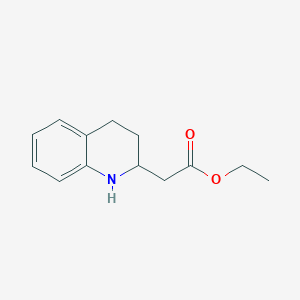

Coumarin deriv is a natural product found in Clausena anisata with data available.

科学的研究の応用

1. Pharmacological Diversity and Synthesis

Coumarin derivatives exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. The diversity in their pharmacological effects is attributed to the variety of substituents that can be introduced into the coumarin core. Continuous efforts in synthesizing novel coumarin derivatives have led to the development of new synthetic methods and applications in diverse fields (Stefanachi et al., 2023).

2. Therapeutic Effects

Coumarin derivatives, both natural and synthetic, have therapeutic effects against various human diseases, including different types of cancer. They modulate signaling pathways impacting cellular processes, which have beneficial impacts on health. Molecular docking studies have been instrumental in evaluating and explaining the selective binding of these compounds to proteins involved in various cellular processes (Flores-Morales et al., 2023).

3. Management of Post-Prandial Hyperglycemia

In the context of diabetes mellitus, coumarin derivatives have shown potential in inhibiting α-glucosidase and α-amylase, thereby managing postprandial hyperglycemia. Novel coumarin derivatives have been identified as potential dual inhibitors of these enzymes, indicating their potential in drug discovery for effective diabetes management (Patil et al., 2022).

4. Fluorescent Chemosensors

Coumarin-based small-molecule fluorescent chemosensors have been developed due to their excellent biocompatibility, strong fluorescence emission, and structural flexibility. These chemosensors find applications in molecular recognition, molecular imaging, and various other scientific fields (Cao et al., 2019).

5. Eco-Friendly Pesticides and Weed Control

Coumarin derivatives have applications in agriculture as eco-friendly pesticides and weed control agents. They exhibit biological and allelopathic potential against a broad range of organisms and demonstrate insecticidal potential across various stages of insect development (Hussain et al., 2018).

6. Versatile Scaffold in Medicinal Chemistry

Coumarins serve as a privileged scaffold in medicinal chemistry due to their physicochemical features. They are easily transformed into functionalized derivatives, addressing many pharmacological targets selectively. Their applications extend to neurodegenerative diseases like Alzheimer’s and Parkinson’s (Stefanachi et al., 2018).

7. Anticancer Properties

Coumarin derivatives have shown significant anticancer potential with diverse cellular pathway regulation capabilities. They are being explored for selective anticancer activity, indicating their role in cancer treatment (Thakur et al., 2015).

8. Anticoagulant Activity

Certain coumarin derivatives, isolated from plants like Ainsliaea fragrans, exhibit potent anticoagulant activity. These compounds are being evaluated for their safety and efficacy, indicating potential as anticoagulant agents (Lei et al., 2015).

特性

CAS番号 |

51559-33-2 |

|---|---|

製品名 |

Coumarin deriv |

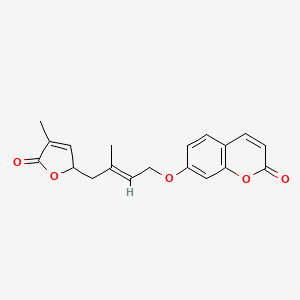

分子式 |

C19H18O5 |

分子量 |

326.3 g/mol |

IUPAC名 |

7-[(E)-3-methyl-4-(4-methyl-5-oxo-2H-furan-2-yl)but-2-enoxy]chromen-2-one |

InChI |

InChI=1S/C19H18O5/c1-12(9-16-10-13(2)19(21)23-16)7-8-22-15-5-3-14-4-6-18(20)24-17(14)11-15/h3-7,10-11,16H,8-9H2,1-2H3/b12-7+ |

InChIキー |

CFNMUZCFSDMZPQ-KPKJPENVSA-N |

異性体SMILES |

CC1=CC(OC1=O)C/C(=C/COC2=CC3=C(C=C2)C=CC(=O)O3)/C |

SMILES |

CC1=CC(OC1=O)CC(=CCOC2=CC3=C(C=C2)C=CC(=O)O3)C |

正規SMILES |

CC1=CC(OC1=O)CC(=CCOC2=CC3=C(C=C2)C=CC(=O)O3)C |

その他のCAS番号 |

51559-33-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1656138.png)